

# Spectroscopic data interpretation for 3-Bromophenethyl alcohol (NMR, IR, MS)

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## Compound of Interest

Compound Name: 3-Bromophenethyl alcohol

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## A Guide to the Spectroscopic Interpretation of 3-Bromophenethyl Alcohol

This technical guide provides a comprehensive analysis of the spectroscopic data for **3-bromophenethyl alcohol**, a key intermediate in pharmaceutical and organic synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is detailed for researchers, scientists, and professionals in drug development to facilitate its identification and characterization.

## Molecular Structure and Spectroscopic Overview

Structure: **3-Bromophenethyl alcohol** Molecular Formula: C<sub>8</sub>H<sub>9</sub>BrO Molecular Weight: 201.06 g/mol [1] CAS Number: 28229-69-8[1]

The structural elucidation of **3-bromophenethyl alcohol** is achieved through the synergistic use of NMR, IR, and MS. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insight into the fragmentation pattern.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For **3-bromophenethyl alcohol**, both <sup>1</sup>H and <sup>13</sup>C NMR provide crucial data.

## <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum reveals the number of different types of protons and their neighboring environments. The spectrum of **3-bromophenethyl alcohol** is characterized by signals corresponding to the aromatic protons, the two methylene groups, and the hydroxyl proton.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Aromatic (Ar-H)	7.15 - 7.40	Multiplet	4H
Methylene (-CH <sub>2</sub> -OH)	~3.85	Triplet	2H
Methylene (Ar-CH <sub>2</sub> -)	~2.85	Triplet	2H
Hydroxyl (-OH)	Variable (e.g., ~1.6-2.5)	Singlet (broad)	1H

### Interpretation:

- The complex multiplet in the aromatic region (7.15-7.40 ppm) is characteristic of a substituted benzene ring.
- The downfield triplet at approximately 3.85 ppm corresponds to the methylene protons adjacent to the electronegative oxygen atom of the alcohol.<sup>[2]</sup>
- The triplet at around 2.85 ppm is assigned to the benzylic methylene protons.
- The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration, solvent, and temperature.<sup>[3]</sup> This peak would disappear upon a "D<sub>2</sub>O shake," confirming its assignment.<sup>[2]</sup>

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum indicates the number of unique carbon environments in the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
Aromatic (C-Br)	~122
Aromatic (CH)	~126 - 132
Aromatic (C-CH <sub>2</sub> )	~141
Methylene (-CH <sub>2</sub> -OH)	~63
Methylene (Ar-CH <sub>2</sub> )	~39

#### Interpretation:

- Six distinct signals are expected for the eight carbon atoms due to the symmetry of the aromatic ring.
- The carbon attached to the bromine (C-Br) appears around 122 ppm.
- The signals for the aromatic CH carbons are observed in the typical range of 126-132 ppm.  
[4]
- The ipso-carbon (C-CH<sub>2</sub>) is found further downfield at approximately 141 ppm.[4]
- The carbon of the methylene group attached to the hydroxyl group (-CH<sub>2</sub>-OH) is deshielded by the oxygen and appears around 63 ppm.[4]
- The benzylic methylene carbon (Ar-CH<sub>2</sub>) has a chemical shift of about 39 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Vibrational Mode	Frequency (cm <sup>-1</sup> )	Intensity
O-H Stretch (alcohol)	3200 - 3550	Strong, Broad
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2850 - 2960	Medium
C=C Stretch (aromatic)	1450 - 1600	Medium
C-O Stretch (alcohol)	1000 - 1260	Strong
C-Br Stretch	500 - 600	Medium-Strong

#### Interpretation:

- A prominent, broad absorption in the region of 3200-3550 cm<sup>-1</sup> is a definitive indicator of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding.[6]
- Absorptions just above 3000 cm<sup>-1</sup> are characteristic of C-H stretching in the aromatic ring.[7]
- The peaks in the 2850-2960 cm<sup>-1</sup> range are due to the C-H stretching of the aliphatic methylene groups.[7]
- The presence of the aromatic ring is further confirmed by C=C stretching absorptions between 1450 and 1600 cm<sup>-1</sup>.[7]
- A strong C-O stretching band is expected between 1000 and 1260 cm<sup>-1</sup>.[6]
- The C-Br stretch typically appears in the fingerprint region, around 500-600 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

m/z	Relative Intensity	Proposed Fragment
200/202	Moderate	$[M]^+$ (Molecular ion peak, bromine isotope pattern)
182/184	Low	$[M - H_2O]^+$
171/173	Moderate	$[M - CH_2OH]^+$
91	High	$[C_7H_7]^+$ (Tropylium ion)
31	High	$[CH_2OH]^+$

#### Interpretation:

- The molecular ion peak  $[M]^+$  is observed as a pair of peaks at m/z 200 and 202 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes).
- A small peak corresponding to the loss of water (18 amu) at m/z 182/184 is a common fragmentation pathway for alcohols.<sup>[8][9]</sup>
- Alpha cleavage, the breaking of the C-C bond adjacent to the oxygen, is a characteristic fragmentation for primary alcohols.<sup>[6]</sup> This results in the formation of a stable  $[CH_2OH]^+$  fragment at m/z 31.
- Another significant fragmentation is the benzylic cleavage to lose the  $CH_2OH$  group, leading to the formation of the bromobenzyl radical and a tropylium ion fragment at m/z 91.

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like **3-bromophenethyl alcohol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-20 mg of **3-bromophenethyl alcohol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ) in a clean vial.<sup>[10]</sup>

- **Filtration:** Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[11][12] The final volume in the tube should be around 4-5 cm.
- **Data Acquisition:** Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ), and acquiring the data using appropriate pulse sequences and parameters.[10]

## Infrared (IR) Spectroscopy (Neat Liquid/Thin Film)

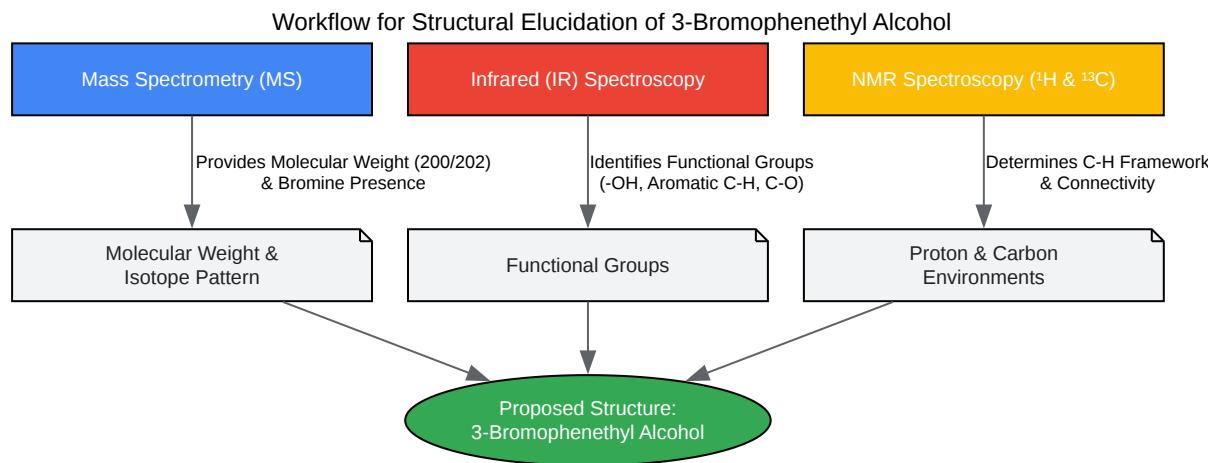
- **Sample Preparation:** Place a single drop of neat **3-bromophenethyl alcohol** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[13]
- **Assembly:** Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[14]
- **Data Acquisition:** Mount the plates in the spectrometer's sample holder. Record a background spectrum of the empty instrument first. Then, acquire the sample spectrum, typically over a range of 4000 to 400  $\text{cm}^{-1}$ .[5]

## Mass Spectrometry (MS) (Electron Ionization)

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[15] Further dilution may be necessary.
- **Injection:** Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) inlet, which vaporizes the sample.[16]
- **Ionization and Analysis:** In the ion source, high-energy electrons bombard the vaporized molecules, causing ionization and fragmentation.[17] The resulting ions are then accelerated, separated by the mass analyzer based on their mass-to-charge ( $m/z$ ) ratio, and detected.[16]

## Logical Workflow for Spectroscopic Interpretation

The following diagram illustrates the logical workflow for combining data from different spectroscopic techniques to elucidate the structure of an unknown compound like **3-bromophenethyl alcohol**.



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Caption: Logical workflow for spectroscopic data integration.

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